Cinnoline-6-carboxylic acid
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Overview
Description
Cinnoline-6-carboxylic acid is an organic compound belonging to the class of heterocyclic aromatic compounds known as cinnolines. These compounds are characterized by a benzene ring fused to a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnoline-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenylpropionic acid via intramolecular cyclization of the diazonium salt . Additionally, the Richter cinnoline synthesis involves the cyclization of the alkyne o-C6H4(NH2)C≡CCO2H in water to give 4-hydroxycinnoline-3-carboxylic acid, which can be decarboxylated to yield cinnoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cinnoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert cinnoline derivatives into dihydrocinnolines.
Substitution: Electrophilic substitution reactions are common, especially on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocinnolines and related compounds.
Substitution: Halogenated and nitrated cinnoline derivatives.
Scientific Research Applications
Cinnoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
Cinnoline-6-carboxylic acid can be compared with other similar heterocyclic compounds such as quinoxalines and quinazolines. While all these compounds share a fused benzene-pyridazine structure, this compound is unique due to its specific substitution pattern and the presence of a carboxylic acid group . This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Comparison with Similar Compounds
- Quinoxalines
- Quinazolines
- Phthalazines
Properties
IUPAC Name |
cinnoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-1-2-8-6(5-7)3-4-10-11-8/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWXDYQDXKPOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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